Cas no 17682-71-2 (2,3-O-Isopropylidene-a-L-sorbofuranose)
2,3-O-Isopropylidene-a-L-sorbofuranose Chemical and Physical Properties
Names and Identifiers
-
- a-L-Sorbofuranose,2,3-O-(1-methylethylidene)-
- alpha-l-Sorbofuranose, 2,3-O-(1-methylethylidene)-
- 2,3-O-ISOPROPYLIDENE-A-L-SORBOFURANOSE
- 2,3-O-Isopropylidene-α-L-sorbofuranose
- α-l-Sorbofuranose, 2,3-O-(1-methylethylidene)-
- 2,3-O-(1-Methylethylidene)-α-L-sorbofuranose
- 2-O,3-O-(1-Methylethylidene)-α-L-sorbofuranose
- 1-O,2-O-Isopropylidene-1-(hydroxymethyl)-α-L-xylofuranose
- DTXSID40938858
- 2,3-O-(1-Methylethylidene)hex-2-ulofuranose
- 2,3-O-Isopropylidene-alpha-L-sorbofuranose
- NS00054834
- 2,3-O-Isopropylidene- alpha -L-sorbofuranose
- 17682-71-2
- (3aS,5S,6R,6aS)-3a,5-bis(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxol-6-ol
- EINECS 241-664-3
- 2,3- O-Isopropyliden-L- Sorbofuranose
- (3AS,5S,6R,6AS)-3A,5-BIS(HYDROXYMETHYL)-2,2-DIMETHYL-DIHYDRO-5H-FURO[2,3-D][1,3]DIOXOL-6-OL
- 2,3-O-(1-Methylethylidene)-alpha-L-sorbofuranose
- AVVCILZWWPKOLD-XQXXSGGOSA-N
- 2,3-O-Isopropylidene-a-L-sorbofuranose
-
- Inchi: 1S/C9H16O6/c1-8(2)14-7-6(12)5(3-10)13-9(7,4-11)15-8/h5-7,10-12H,3-4H2,1-2H3/t5-,6+,7-,9-/m0/s1
- InChI Key: AVVCILZWWPKOLD-XQXXSGGOSA-N
- SMILES: O1[C@@H](CO)[C@H]([C@H]2[C@]1(CO)OC(C)(C)O2)O
Computed Properties
- Exact Mass: 220.09500
- Monoisotopic Mass: 220.09468823g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 255
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.3
- Topological Polar Surface Area: 88.4Ų
Experimental Properties
- Melting Point: 93-95°C
- PSA: 88.38000
- LogP: -1.42150
2,3-O-Isopropylidene-a-L-sorbofuranose Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | I871000-2g |
2,3-O-Isopropylidene-a-L-sorbofuranose |
17682-71-2 | 2g |
$ 75.00 | 2023-09-07 | ||
| TRC | I871000-5g |
2,3-O-Isopropylidene-a-L-sorbofuranose |
17682-71-2 | 5g |
$ 161.00 | 2023-09-07 | ||
| TRC | I871000-10g |
2,3-O-Isopropylidene-a-L-sorbofuranose |
17682-71-2 | 10g |
$ 414.00 | 2023-09-07 | ||
| A2B Chem LLC | AA99512-5g |
α-L-Sorbofuranose, 2,3-O-(1-methylethylidene)- |
17682-71-2 | 5g |
$1144.00 | 2024-04-20 | ||
| A2B Chem LLC | AA99512-25g |
α-L-Sorbofuranose, 2,3-O-(1-methylethylidene)- |
17682-71-2 | 25g |
$2550.00 | 2024-04-20 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-220776-5 g |
2,3-O-Isopropylidene-α-L-sorbofuranose, |
17682-71-2 | 5g |
¥2,858.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-220776-5g |
2,3-O-Isopropylidene-α-L-sorbofuranose, |
17682-71-2 | 5g |
¥2858.00 | 2023-09-05 | ||
| TRC | I871000-5000mg |
2,3-O-Isopropylidene-α-L-sorbofuranose |
17682-71-2 | 5g |
$161.00 | 2023-05-18 | ||
| TRC | I871000-10000mg |
2,3-O-Isopropylidene-α-L-sorbofuranose |
17682-71-2 | 10g |
$414.00 | 2023-05-18 | ||
| Biosynth | MI04757-2 g |
2,3-O-Isopropylidene-a-L-sorbofuranose |
17682-71-2 | 2g |
$122.56 | 2023-01-03 |
2,3-O-Isopropylidene-a-L-sorbofuranose Related Literature
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on 2,3-O-Isopropylidene-a-L-sorbofuranose
Comprehensive Guide to 2,3-O-Isopropylidene-a-L-sorbofuranose (CAS No. 17682-71-2)
2,3-O-Isopropylidene-a-L-sorbofuranose (CAS No. 17682-71-2) is a specialized carbohydrate derivative widely used in organic synthesis and pharmaceutical research. This compound, often referred to as a protected sugar, plays a crucial role in the development of chiral intermediates for drug discovery and fine chemical production. Its unique structure, featuring an isopropylidene protecting group, enhances stability and reactivity, making it a valuable tool for synthetic chemists.
The growing interest in sugar-based pharmaceuticals and green chemistry has increased demand for compounds like 2,3-O-Isopropylidene-a-L-sorbofuranose. Researchers are particularly interested in its applications for asymmetric synthesis and biocatalysis, aligning with current trends toward sustainable drug development. The compound's ability to serve as a chiral building block makes it relevant to cutting-edge topics such as personalized medicine and enzyme engineering.
From a chemical perspective, 2,3-O-Isopropylidene-a-L-sorbofuranose demonstrates excellent solubility in polar organic solvents, which facilitates its use in various nucleoside synthesis applications. Its stability under mild acidic conditions makes it particularly useful for multi-step synthetic routes, a feature frequently searched by organic chemists optimizing reaction pathways. The compound's stereochemical purity is another critical factor driving its adoption in API manufacturing.
The market for protected carbohydrate derivatives like 2,3-O-Isopropylidene-a-L-sorbofuranose has expanded significantly due to advancements in glycoscience and bioconjugation techniques. Pharmaceutical companies increasingly utilize such compounds to develop targeted drug delivery systems and glycoconjugate vaccines, areas receiving substantial research funding globally. This aligns with frequent search queries about carbohydrate-based drug design and next-generation vaccine adjuvants.
Quality control of 2,3-O-Isopropylidene-a-L-sorbofuranose typically involves advanced analytical techniques including HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure the compound meets stringent purity requirements for pharmaceutical applications, addressing common concerns about reagent-grade specifications and batch-to-batch consistency frequently raised by procurement specialists.
In academic settings, 2,3-O-Isopropylidene-a-L-sorbofuranose serves as an excellent teaching tool for demonstrating protecting group strategies and stereoselective synthesis. Its well-characterized reactivity patterns make it ideal for educational experiments exploring carbohydrate chemistry fundamentals, responding to growing interest in hands-on synthetic training among chemistry students.
The future outlook for 2,3-O-Isopropylidene-a-L-sorbofuranose appears promising, particularly in emerging fields like glycoengineering and synthetic biology. As researchers develop more sophisticated methods for sugar modification and biomolecular conjugation, demand for high-quality protected sugars is expected to rise. This trend corresponds with increasing search volumes for specialty carbohydrates and custom synthetic intermediates across scientific databases.
For laboratories handling 2,3-O-Isopropylidene-a-L-sorbofuranose, proper storage conditions (typically anhydrous environments at controlled temperatures) are essential to maintain stability. These practical considerations address common operational questions about chemical storage best practices while emphasizing the compound's compatibility with standard laboratory handling protocols.
The synthesis of 2,3-O-Isopropylidene-a-L-sorbofuranose from L-sorbose represents an important example of selective protection chemistry. This transformation highlights key principles of regioselective reactions in carbohydrate systems, making it a frequent subject of mechanistic studies and reaction optimization research in synthetic organic chemistry.
From an industrial perspective, manufacturers of 2,3-O-Isopropylidene-a-L-sorbofuranose must balance process efficiency with environmental considerations, reflecting broader industry shifts toward green synthetic methodologies. This aligns with current searches for eco-friendly chemical production and sustainable manufacturing practices in fine chemicals.
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